molecular formula C21H16FNO2S B3619032 {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-thienyl)methanone

{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-thienyl)methanone

Cat. No.: B3619032
M. Wt: 365.4 g/mol
InChI Key: NLNAGYYZVXKDRY-UHFFFAOYSA-N
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Description

The compound {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-thienyl)methanone is a synthetic organic molecule that features a complex structure combining an indole core, a thienyl group, and a fluorophenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}(2-thienyl)methanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Core: Starting from an appropriate indole precursor, the indole core is synthesized through electrophilic substitution reactions.

    Attachment of the Fluorophenoxyethyl Group: The fluorophenoxyethyl group is introduced via nucleophilic substitution reactions, often using a fluorophenol derivative and an appropriate alkylating agent.

    Coupling with the Thienyl Group: The final step involves coupling the indole derivative with a thienyl group using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Properties

IUPAC Name

[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO2S/c22-17-7-2-4-9-19(17)25-12-11-23-14-16(15-6-1-3-8-18(15)23)21(24)20-10-5-13-26-20/h1-10,13-14H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNAGYYZVXKDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=CC=C3F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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